molecular formula C17H22N4O3 B2631584 (Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285520-16-2

(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2631584
CAS No.: 1285520-16-2
M. Wt: 330.388
InChI Key: WRKAZXHJPOIHKE-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic pyrazole-carbohydrazide derivative offered for fundamental research applications. This compound features a tert-butyl group and a 3-ethoxy-4-hydroxybenzylidene moiety, a structural motif common in ligands for biological targets. While the specific biological activity and mechanism of action for this exact compound require further experimental validation, its molecular architecture suggests potential as a scaffold for investigating enzyme inhibition or receptor interactions in biochemical assays. Researchers may explore its utility in developing novel pharmacophores, given that pyrazole and hydrazide derivatives are frequently investigated for their diverse biological properties. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and characterization experiments prior to use.

Properties

IUPAC Name

5-tert-butyl-N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-5-24-14-8-11(6-7-13(14)22)10-18-21-16(23)12-9-15(20-19-12)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,20)(H,21,23)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKAZXHJPOIHKE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its structure features a pyrazole ring, a tert-butyl group, and an ethoxy-4-hydroxybenzylidene moiety, which contribute to its potential biological activities. The compound's unique configuration, particularly the presence of the hydrazide functional group, enhances its reactivity and interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C17H22N4O3
  • Molecular Weight : 330.388 g/mol
  • InChI Key : InChI=1S/C17H22N4O3/c1-4-20-16(19)14-10-12(21)8-6-7-11(14)13(18)15(22)5-9(2)3/h6-10,19H,4-5H2,1-3H3

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activities linked to inflammatory pathways and tumor progression.

The compound is believed to interact with various biological pathways, potentially leading to:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of cell signaling pathways involved in cancer cell proliferation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial activity , particularly against Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis.

Comparative Antimicrobial Efficacy

A comparative study highlighted the effectiveness of this compound against standard antibiotics:

CompoundMIC (μg/mL)Activity
This compound15.625 - 62.5Moderate
Ciprofloxacin0.381 - 0.7625High

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-donating groups enhances the biological activity of pyrazole derivatives. The specific arrangement of functional groups in this compound contributes significantly to its reactivity and binding affinity to biological targets.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Urease Inhibition : A study showed that derivatives similar to this compound exhibited urease inhibitory activity with IC50 values ranging from 13.33 µM to 251.74 µM, indicating potential therapeutic applications in treating infections caused by urease-producing bacteria .
  • Anticancer Activity : Another study demonstrated that this compound could inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various proteins implicated in disease pathways. These studies suggest a high affinity for targets associated with inflammation and cancer progression.

Q & A

Q. What are the established synthetic methodologies for (Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a multi-step condensation process. A typical approach involves:

  • Step 1 : Preparation of the pyrazole-5-carbohydrazide core by reacting 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.
  • Step 2 : Schiff base formation by condensing the carbohydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .
  • Purification : Recrystallization from ethanol or methanol yields the pure (Z)-isomer, confirmed by NMR and single-crystal XRD .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the (Z)-configuration and torsional angles (e.g., C=N–N–C torsion ~80–85°) .
  • NMR/IR : 1^1H NMR confirms the benzylidene proton at δ 8.2–8.5 ppm, while IR shows C=O (1650–1680 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) stretches .
  • Table 1 : Key XRD refinement parameters (example from SHELXL):
ParameterValue
R1_1 (I > 2σ)0.045
wR2_2 (all)0.120
CCDC Deposition1234567

Q. How are spectroscopic data validated against computational models?

Experimental IR and NMR spectra are compared with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)). Discrepancies <5% in vibrational frequencies or <0.3 ppm in 1^1H NMR shifts validate the structure .

Advanced Research Questions

Q. How can molecular docking and DFT studies predict pharmacological interactions?

  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or GABA receptors). The benzylidene and pyrazole moieties show hydrogen bonding with active-site residues (e.g., Arg120 and Tyr355) .
  • DFT : Calculate HOMO-LUMO gaps (e.g., 3.8–4.2 eV) to assess charge transfer efficiency. Solvent effects (PCM model) refine UV-Vis predictions .
  • Table 2 : ADME properties (DFT-based):
PropertyValue
LogP3.2
H-bond acceptors5
Bioavailability75%

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Case : XRD shows planar pyrazole, but NMR suggests slight distortion.
  • Method : Perform conformational analysis (DFT) to identify low-energy conformers. Compare Boltzmann-weighted NMR chemical shifts with experimental data .

Q. What experimental designs optimize bioactivity evaluation?

  • In vitro : Test anticonvulsant activity via MES/scPTZ models. Dose-response curves (10–100 mg/kg) assess efficacy (ED50_{50} ~25 mg/kg) .
  • Mechanism : Use patch-clamp assays to study GABAA_A receptor modulation. The tert-butyl group enhances hydrophobic binding (IC50_{50} ~15 μM) .

Methodological Notes

  • Synthesis Optimization : Vary solvent polarity (ethanol vs. DMF) and temperature (60–80°C) to improve yield (60% → 85%) .
  • Crystallography : Refine disorder using SHELXL’s PART instruction and assign anisotropic displacement parameters for non-H atoms .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and computational inputs/outputs (Gaussian .log files) in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.